3,4-二氢-1H-2,1-苯并噻嗪 2,2-二氧化物

描述

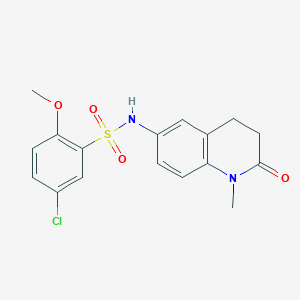

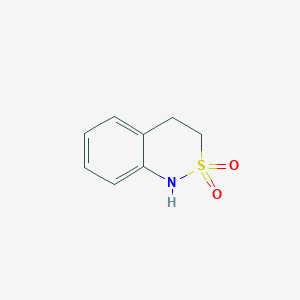

“3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 2,1-benzothiazine . It has been synthesized and investigated for its inhibitory effects on monoamine oxidase enzymes (MAO A and MAO B) .

Synthesis Analysis

This compound has been synthesized by condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . The synthesized analogues were characterized by FTIR, 1H NMR, 13C NMR, and elemental analyses .

Molecular Structure Analysis

The molecular structure of “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” has been analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . The compound has been described as a light yellow solid with a melting point of 226–228°C .

Chemical Reactions Analysis

The chemical reactions involving “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” have been studied. For instance, it has been used in the synthesis of new 2,1-benzothiazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” have been analyzed. It is a light yellow solid with a melting point of 226–228°C . Its IR spectrum shows peaks at 3059, 2982 (C–H), 1584 (C=N), 1328 & 1154 (S=O), 748 (C–Cl) .

科学研究应用

合成及化学反应

- 固相合成方法:已开发出一种固相合成方法,用于合成 3,4-二氢-1H-2,1-苯并噻嗪 2,2-二氧化物衍生物,使用聚合物结合的邻氨基苯甲酸衍生物。此方法包括 N-甲磺酰化、N-烷基化和环化裂解,产率高,可使用 ATR-FTIR 光谱法监测 (Jeon 等人,2008 年)。

- 光化学条件下的简易合成:已报道了一种使用 1,3-二碘-5,5-二甲基乙内酰脲在钨灯照射下合成 3,4-二氢-2,1-苯并噻嗪 2,2-二氧化物的简易合成方法。此过程包括处理,从而可以轻松去除 N-苄基 (Moroda、Furuyama 和 Togo,2009 年)。

有机合成中的应用

- 对映体纯喹诺酮合成:具有生物学和药理学意义的对映体纯 3,4-二氢喹啉-2(1H)-酮可以使用苯并噻嗪作为模板合成。此过程包括亚磺酰亚胺稳定的碳负离子与 α,β-不饱和酯的分子内加成 (Harmata 和 Hong,2007 年)。

- 4-取代 3,4-二氢-1H-2,1,3-苯并噻二嗪 2,2-二氧化物的制备:描述了一种有效制备 4-取代 3,4-二氢-1H-2,1,3-苯并噻二嗪 2,2-二氧化物的方法,从超酰胺开始,涉及金属-卤素交换,然后在酸性条件下进行环脱水 (Agejas、Garcı́a-Navı́o 和 Lamas,2000 年)。

生物学应用

- 单胺氧化酶抑制:已合成新型 2,1-苯并噻嗪-2,2-二氧化物衍生物,并对其单胺氧化酶抑制进行了评估。这些化合物显示出作为 MAO-A 的选择性抑制剂的潜力,而对 MAO-B 无抑制作用,因此它们对于治疗抑郁症和其他神经系统疾病很有意义 (Ahmad 等人,2018 年); (Javid 等人,2023 年)。

结构和机理研究

- X 射线衍射和 DFT 研究:已合成 2,1-苯并噻嗪基腙衍生物,并使用单晶 X 射线衍射和 DFT 计算对其进行了分析。这些研究有助于理解这些化合物的几何和反应性质 (Ahmad 等人,2021 年)。

作用机制

未来方向

The future directions for “3,4-Dihydro-1H-2,1-benzothiazine 2,2-dioxide” research could involve further exploration of its potential applications. For instance, it has been suggested that these compounds represent promising hits for the development of safer and potent lead molecules for therapeutic use against depression and other neurological diseases .

属性

IUPAC Name |

3,4-dihydro-1H-2λ6,1-benzothiazine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUUSVZJOLXBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B2613963.png)

![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613975.png)

![N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2613980.png)